1-(4-Tert-butylcyclohexanecarbonyl)-4-ethylpiperazine
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Overview
Description
1-(4-Tert-butylcyclohexanecarbonyl)-4-ethylpiperazine is an organic compound that features a piperazine ring substituted with an ethyl group and a cyclohexane ring substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylcyclohexanecarbonyl)-4-ethylpiperazine typically involves the following steps:
Formation of 4-tert-butylcyclohexanone: This can be achieved through the reduction of 4-tert-butylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Acylation of Piperazine: The 4-tert-butylcyclohexanone is then reacted with piperazine in the presence of an acylating agent to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butylcyclohexanecarbonyl)-4-ethylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(4-Tert-butylcyclohexanecarbonyl)-4-ethylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylcyclohexanecarbonyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexanone: A precursor in the synthesis of the compound.
4-tert-Butylcyclohexanecarboxylic acid: Another related compound with similar structural features.
Uniqueness
1-(4-Tert-butylcyclohexanecarbonyl)-4-ethylpiperazine is unique due to its specific combination of a piperazine ring and a tert-butyl-substituted cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C17H32N2O |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl)-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H32N2O/c1-5-18-10-12-19(13-11-18)16(20)14-6-8-15(9-7-14)17(2,3)4/h14-15H,5-13H2,1-4H3 |
InChI Key |
LROMSOQQVQMYOW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CCC(CC2)C(C)(C)C |
Origin of Product |
United States |
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